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Compound of Interest

Compound Name:
1-[4-(Allyloxy)-2,6-

dihydroxyphenyl]ethanone

CAS No.: 35028-03-6

Cat. No.: B1305589

Get Quote

Part 1: Executive Summary & Structural
Architecture
4'-Allyloxy-2',6'-dihydroxyacetophenone (CAS: Derivative of 480-66-0) is a mono-alkylated

derivative of phloroacetophenone (2',4',6'-trihydroxyacetophenone). It serves as a pivotal

scaffold in medicinal chemistry, particularly for the introduction of prenyl/allyl groups into the

flavonoid A-ring via Claisen rearrangement.

Its chemical behavior is defined by the regiodifferentiation of its three phenolic hydroxyl groups.

The hydroxyls at positions 2' and 6' form strong intramolecular hydrogen bonds with the acetyl

carbonyl oxygen, significantly reducing their acidity and nucleophilicity. Consequently, the 4'-

hydroxyl group remains free and chemically distinct, allowing for highly selective

functionalization without the need for protecting groups on the 2'/6' positions.
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Property Detail

IUPAC Name 1-(4-(allyloxy)-2,6-dihydroxyphenyl)ethan-1-one

Molecular Formula C₁₁H₁₂O₄

Molecular Weight 208.21 g/mol

Core Scaffold
Phloroacetophenone (2',4',6'-

Trihydroxyacetophenone)

Key Functional Groups
Aryl ketone, Chelated Phenols (2',6'), Allyl Ether

(4')

Physical State Off-white to pale yellow crystalline solid

Solubility
Soluble in acetone, ethyl acetate, DMF;

sparingly soluble in water

Part 2: Regioselective Synthesis Protocol
The synthesis relies on the electronic and steric differentiation of the phenolic protons. The

protocol below utilizes mild basic conditions to exclusively alkylate the 4'-position.

Mechanism of Regioselectivity
The 2'-OH and 6'-OH groups are "locked" in a six-membered hydrogen-bonded ring with the

carbonyl oxygen. This chelation increases the pKa of these protons, making them unreactive

towards weak bases like potassium carbonate (

). The 4'-OH, lacking this stabilization, is readily deprotonated to form the phenoxide anion,
which acts as the nucleophile.

Experimental Workflow
Reagents:

Substrate: 2',4',6'-Trihydroxyacetophenone (Phloroacetophenone) [1.0 eq]

Electrophile: Allyl Bromide [1.1 eq]

Base: Potassium Carbonate (
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), anhydrous [1.5 eq]

Solvent: Acetone (HPLC grade, dried over molecular sieves) or DMF (for faster rates)

Step-by-Step Methodology:
Activation: Charge a round-bottom flask with 2',4',6'-trihydroxyacetophenone (10 mmol) and

anhydrous acetone (50 mL). Add anhydrous

(15 mmol).

Chelation Control: Stir the suspension at room temperature for 30 minutes. Note: The

solution will turn yellow/orange, indicating the formation of the 4'-phenoxide anion.

Alkylation: Add allyl bromide (11 mmol) dropwise via a syringe to the stirring suspension.

Reflux: Equip the flask with a reflux condenser and heat the mixture to mild reflux (approx.

56°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate

3:1). The starting material (

) should disappear, replaced by the mono-allylated product (

).

Work-up: Cool the reaction to room temperature. Filter off the inorganic salts (

, unreacted

). Evaporate the filtrate under reduced pressure to obtain a solid residue.

Purification: Recrystallize the crude solid from methanol or purify via silica gel column

chromatography (gradient elution: 0-20% EtOAc in Hexanes).

Visualization: Synthetic Pathway
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Reaction Conditions

Phloroacetophenone
(2',4',6'-Trihydroxy)
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K2CO3, Acetone
Deprotonation 4'-Allyloxy-2',6'-dihydroxy-

acetophenone

Allyl Bromide
SN2 Attack

Temp: 56°C (Reflux)
Time: 4-6 Hours
Yield: ~85-90%

Click to download full resolution via product page

Figure 1: Regioselective alkylation pathway driven by intramolecular hydrogen bonding.

Part 3: Spectroscopic Characterization
The identity of the compound is validated by the distinct chemical shifts of the allyl group and

the preservation of the chelated hydroxyl signal.

Nuclear Magnetic Resonance (NMR) Profile
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Nucleus

Chemical Shift
(

, ppm)

Multiplicity Assignment
Structural
Insight

¹H NMR 14.05 Singlet (2H) 2'-OH, 6'-OH

Diagnostic:

Confirms

retention of

chelated

phenols.

6.05 Multiplet (1H) Allyl -CH=
Characteristic

vinyl proton.

5.95 Singlet (2H) H-3', H-5'

Equivalent

aromatic protons

(symmetry).

5.42
Doublet of

Doublets (1H)
Allyl =CH₂ (trans) Terminal alkene.

5.31
Doublet of

Doublets (1H)
Allyl =CH₂ (cis) Terminal alkene.

4.55 Doublet (2H) -OCH₂-
Methylene linker

to ether oxygen.

2.68 Singlet (3H) -COCH₃
Acetyl methyl

group.

¹³C NMR 203.2 Carbonyl C=O Ketone carbon.

166.5 Quaternary C-2', C-6'

Oxygenated

aromatic

carbons.

163.8 Quaternary C-4'
Ipso-carbon of

allyl ether.

132.5 Methine Allyl -CH= Alkene carbon.

118.2 Methylene Allyl =CH₂
Terminal alkene

carbon.
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94.5 Methine C-3', C-5'

Electron-rich

aromatic

carbons.

Part 4: Applications in Drug Discovery
This molecule is not merely an end-product but a versatile "switch" in synthetic pathways.

The Claisen Rearrangement (C-Prenylation Strategy)
Heating 4'-allyloxy-2',6'-dihydroxyacetophenone to high temperatures (>180°C) or using Lewis

acids (

) induces a [3,3]-sigmatropic rearrangement.

Outcome: The allyl group migrates from the oxygen at C-4' to the ortho-carbon (C-3').

Product: 3'-Allyl-2',4',6'-trihydroxyacetophenone.

Relevance: This mimics the biosynthesis of prenylated flavonoids (e.g., Sophoraflavanone

G), which exhibit enhanced lipophilicity and membrane permeability, crucial for anti-MRSA

and anti-cancer activity.

Chalcone Synthesis (Claisen-Schmidt Condensation)
The acetyl group remains active for aldol-type condensations. Reacting this scaffold with

substituted benzaldehydes yields 4'-allyloxy-2',6'-dihydroxychalcones.

Therapeutic Target: The 2',6'-dihydroxy functionality is a pharmacophore for inhibiting diverse

enzymes, including tyrosinase and certain kinases.

Visualization: Downstream Pathways
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Figure 2: Divergent synthetic utility in accessing C-alkylated phenols and chalcones.
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PubChem Compound Summary. 2',6'-Dihydroxyacetophenone (CAS 699-83-2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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